molecular formula C18H12 B110318 Triphenylene CAS No. 217-59-4

Triphenylene

Cat. No. B110318
CAS RN: 217-59-4
M. Wt: 228.3 g/mol
InChI Key: SLGBZMMZGDRARJ-UHFFFAOYSA-N
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Description

Triphenylene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings arranged in a large angular system. It is a discotic molecule, which means it tends to form a disc-like shape and is known for its ability to form columnar liquid crystalline phases. This property is particularly useful in the field of materials science, where triphenylene derivatives are explored for their potential applications in electronic devices and other advanced materials.

Synthesis Analysis

The synthesis of triphenylene and its derivatives has been a subject of interest due to their potential applications. A novel approach for the synthesis of triphenylene involves palladium-catalyzed coupling of 2-iodobiphenyls and iodobenzenes, which allows for the creation of various unsymmetrically functionalized triphenylenes . This method is characterized by high atom- and step-economy, utilizing readily available starting materials. Additionally, triphenylene-perylene-triphenylene triad structures have been synthesized using versatile triphenylene intermediates, which can be used to dope columnar triphenylene matrices with functional perylene units .

Molecular Structure Analysis

The molecular structure of triphenylene is characterized by its discotic shape, which facilitates the formation of columnar liquid crystalline phases. The substitution pattern on the central triphenylene moiety can significantly affect the thermal behavior and liquid-crystalline properties of the compounds . For instance, the introduction of a single interconnecting chain between adjacent molecules can enrich the mesophases of discotic molecules and hinder crystallization .

Chemical Reactions Analysis

Triphenylene derivatives can undergo various chemical reactions to modify their properties. For example, asymmetric triphenylene derivatives have been synthesized using [2+2] cycloaddition-cycloreversion click reactions, which are characterized by their photophysical and electrochemical properties . Additionally, Diels-Alder reactions have been employed to synthesize triphenylene and trinaphthylene carboximides, which exhibit high electron affinity due to the attachment of electron-withdrawing carboximide groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of triphenylene derivatives are influenced by their molecular structure and the substituents attached to the core. These compounds exhibit a range of behaviors, including aggregation-induced emission, fluorescent photopatterning, optical limiting, and explosive detection . The introduction of electron-acceptor groups in donor structures can induce an extension of the photoresponse in the visible spectral region, which is beneficial for applications such as heterojunction solar cells . Moreover, the mesomorphic properties of triphenylene-based dimers, which form a highly ordered columnar plastic phase, have been investigated, revealing that these compounds can be supercooled into a glass state while retaining their self-assembly columnar structures .

Scientific Research Applications

1. Discotic Liquid Crystalline Materials

Triphenylene derivatives are widely studied as discotic liquid crystalline (DLC) materials. They play a significant role in the development of side-chain liquid crystalline block copolymers, which have intriguing microphase-separated superstructures. These materials are relevant in various applications, including phase compensation films to improve the viewing angles of liquid crystal display devices and as charge carrier systems in electrical conduction, photoconduction, electroluminescence, photovoltaic solar cells, gas sensing, optical data storage, and other devices (Wu et al., 2013) (Kumar, 2004).

2. Electronic and Optoelectronic Properties

Triphenylene-based materials have been studied for their electronic properties. For instance, modifying the triphenylene core influences absorption properties and can reduce the singlet-triplet energy gap. These properties have been exploited in the development of phosphorescent organic light-emitting diodes (OLEDs) (Thiessen et al., 2012).

3. Astrophysical Significance

Triphenylene has a ‘fully-benzenoid’ electronic structure, which contributes to its high chemical stability. This makes it a molecule of interest in astrophysical contexts. Studies have focused on recording laboratory electronic spectra of neutral and ionized triphenylene, with implications for astronomical detection (Kofman et al., 2017).

4. Synthesis and Applications in Advanced Materials

The synthesis of triphenylenes has been explored for the development of advanced materials for organic electronic devices. Different synthetic strategies have been developed to construct functionalized coronenes using triphenylene, with potential applications in organic devices due to their good solubility and photostability (Pérez & Guitián, 2004) (Wu et al., 2012).

5. Electroluminescence and Photovoltaic Applications

Triphenylene derivatives show promise in electroluminescent and photovoltaic applications. Studies have investigated their absorption and luminescence spectra, demonstrating their potential in light-emitting diodes and solar cells (Keuker-Baumann et al., 2001).

6. Organic Field-Effect Transistors

Triphenylene-based semiconducting materials have been designed for use in organic field-effect transistors (OFETs). These materials are notable for their solubility, thermal stability, and semiconducting properties, making them suitable for OFET device fabrication (Hoang et al., 2009).

7. High-Pressure Behavior and Potential Superconductivity

Triphenylene's behavior under high pressure has been studied, revealing changes in molecular configuration and indicating potential for metallic properties and superconductivity at extremely high pressures (Zhao et al., 2016).

8. Electrochromic Applications

Triphenylene-based metal-organic frameworks (MOFs) have shown potential in electrochromic applications. These MOFs can be used to prepare thin films with fast coloring speed and high coloring efficiency, demonstrating their applicability in the electrochromic field (Ran et al., 2020).

Safety And Hazards

Triphenylene causes serious eye damage . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling triphenylene .

Future Directions

Triphenylene-based conductive MOFs are emerging to provide additional possibilities for multifunctional electronic devices . The 2D c-MOFs have displayed great potential for multiple high-performance (opto)electronic, magnetic, and energy devices . The study of amorphous CPs (aCPs) over the past decade has raised fundamental questions about the rational design of amorphous materials, and their potential applications in areas such as catalysis and biomedicine are promising .

properties

IUPAC Name

triphenylene
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InChI

InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGBZMMZGDRARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

53814-75-8
Record name Poly(triphenylene)
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URL https://commonchemistry.cas.org/detail?cas_rn=53814-75-8
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DSSTOX Substance ID

DTXSID9059757
Record name Triphenylene
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Molecular Weight

228.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow powder, insoluble in water; [MSDSonline]
Record name Triphenylene
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Product Name

Triphenylene

CAS RN

217-59-4
Record name Triphenylene
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Synthesis routes and methods I

Procedure details

2.87 mmol of the o-terphenyl derivative, 0.14 mmol of Pd(OAc)2 and 5.7 mmol of K2CO3 are heated in 7 ml of DMA at 135° C. for 24 hours under a nitrogen atmosphere. The reaction mixture is cooled, treated with 5 ml of water and extracted with dichloromethane. The organic phase is dried, the solvent is removed under reduced pressure and the residue is purified by means of a short silica gel column (dichloromethane). After column chromatography (dichloromethane/hexane, 2:1), the desired triphenylene derivative (IIa) is obtained in from 35 to 40% yield.
Quantity
2.87 mmol
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reactant
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5.7 mmol
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Quantity
7 mL
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solvent
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0.14 mmol
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catalyst
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Quantity
5 mL
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reactant
Reaction Step Two
Yield
35%

Synthesis routes and methods II

Procedure details

1-trifluoromethanesulfonato-2-trimethylsilylbenzene (3 equivalents) is reacted with 1 equivalent of the appropriate iodoaromatic (see scheme 5a), in the presence of 5 mol % of Pd(OAc)2, 5 mol % of dppf and 4 equivalents of CsF in toluene/acetonitrile, to obtain the desired ligands of the formulae IId), IIe) and IIf).
[Compound]
Name
1-trifluoromethanesulfonato-2-trimethylsilylbenzene
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toluene acetonitrile
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Synthesis routes and methods III

Procedure details

The triphenylenes, azatriphenylenes, hexa(4-substituted benzoates) of triphenylene and multi((phenyl)alkynyl)triphenylenes are generally prepared by reaction of veratrole, chloranil and 70% v/v aqueous sulfuric acid or by reaction of veratrole, ferric chloride and water to give 2,3,6,7,10,11,-hexamethoxytriphenylene (demethylation with hydrobromic acid and acetic acid or boron tribromide and benzene provides the corresponding hexaphenol). Reaction of the Grignard reagent from 4,4'-dimethyl-2-fluoro-2'-iodobiphenyl and magnesium using tetrahydrofuran solvent with o-fluorobromobenzene, 4-chloro-3-iodotoluene, 4-chloro-3-iodoanisole, 3-chloro-2-iodotoluene or 2-fluoro-3,5-dimethylbromobenzene gives 2,7-dimethyltriphenylene, 2,6,11-trimethyltriphenylene, 6,11-dimethyl-2-methoxytriphenylene, 1,6,11-trimethyltriphenylene or 1,3,6,11-tetramethyltriphenylene, respectively. Reaction of the organo lithium compound from 4,4'-dimethyl-2-fluoro-2'-iodobiphenyl and n-butyllithium using ether solvent with o-fluorobromobenzene, 4-chloro-3-iodotoluene or 2-fluoro-4,5-dimethylbromobenzene gives 2,7-dimethyltriphenylene, 2,6,11-trimethyltriphenylene and 2,3,6,11-tetramethyltriphenylene, respectively. Oxidation of the methyl group provides the carboxylic acid group while demethylation of the methoxy group provides the phenolic hydroxyl group. Reaction of 3,4,3',4'-tetrapentoxybenzil, potassium t-butoxide and acetone in ethanol solvent provides 3,4-bis(3,4-dipentoxyphenyl)-4-hydroxy-2-cyclopenten-1-one. Elimination of water produces the corresponding cyclopentadienone which then is reacted with dimethyl acetylenedicarboxylate in chlorobenzene solvent to provide the Dieis-Alder adduct, dimethyl-3,4,3",4"-tetrapentoxy-o-terephenyl-4',5'-dicarboxylate. Photolysis with iodine in benzene solvent provides 6,7,10,11-tetrapentoxytriphenylene-2,3-dicarboxylate. Demethylation of the methoxy group provides the phenolic hydroxyl group while hydrolysis of the carboxylic acid ester group provides the carboxylic acid group. Reaction of triphenylene with excess bromine using iron powder as catalyst and nitrobenzene solvent provides 2,3,6,7,10,11-hexabromotriphenylene. Nucleophilic aromatic substitution of the hexabromotriphenylene provides access to numerous substituted triphenylenes. Thus, reaction of a sodium alkyl thiolate in dimethylethylideneurea solvent with 2,3,6,7,10,11-hexabromotriphenylene provides a 2,3,6,7,10,11-hexa(alkylthio)triphenylene. Reaction of sodium hydrosulfide with 2,3,6,7,10,11-hexabromotriphenylene provides a 2,3,6,7,10,11-hexamercaptotriphenylene. Reaction of Cu2Br2, Cu powder, ethylenediamine (excess serves as solvent) with 2,3,6,7,10,11-hexabromotriphenylene provides 2,3,6,7,10,11-tris(N,N'-ethylenediamino)triphenylene. Reaction of hexaketocyclohexane octahydrate and diaminomaleonitrile in acetic acid provides hexaazatriphenylenecarbonitrile which is then hydrolyzed to hexaazatriphenylenehexacarboxamide in concentrated sulfuric acid. The hexaazacarboxamide is then in turn subjected to diazotizing conditions by treatment of a solution in trifluoroacetic acid with sodium nitrite, the precipitation of the sodium salt followed by acidification with HCl to provide hexaazatriphenylenehexacarboxylic acid. Hexaazatriphenylenehexacarboxylic acid trianhydride is prepared by treatment of the hexaazacarboxylic acid with acetic anhydride at 115°±2° C. for 10 minutes. Multi((phenyl)alkynyl)triphenylenes are prepared by palladium catalyzed alkynylation of a hexahalotriphenylene, such as 2,3,6,7,10,11-hexabromotriphenylene with an (alkynylphenyl)acetylene. Reaction of hexa(hydroxy)triphenylene with 4-substituted benzoyl chlorides provides hexa(4-substituted benzoates) of triphenylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hexa(hydroxy)triphenylene
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-substituted benzoyl chlorides
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexahalotriphenylene
Quantity
0 (± 1) mol
Type
reactant
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reactant
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[Compound]
Name
(alkynylphenyl)acetylene
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26,400
Citations
S Kumar - Liquid Crystals, 2004 - Taylor & Francis
… 100 triphenylene derivatives prepared up to 1995 [Citation16]. In the present review, advances in the chemistry of triphenylene… 300 monomeric triphenylene derivatives. The chemistry of …
Number of citations: 428 www.tandfonline.com
N Contreras-Pereda, S Pané, J Puigmartí-Luis… - Coordination Chemistry …, 2022 - Elsevier
Triphenylene (TP) based materials have experienced a great expansion in the latest years. TP molecules have interesting optoelectronic properties, arising from the aromatic core, …
Number of citations: 22 www.sciencedirect.com
FR Ahmed, J Trotter - Acta Crystallographica, 1963 - scripts.iucr.org
Crystals of triphenylene are orthorhombic with four molecules in a unit cell of dimensions a= 13.17, b---16-73, e= 5.26/~, space group P212121. The gross features of the structure, …
Number of citations: 122 scripts.iucr.org
SK Pal, S Setia, BS Avinash, S Kumar - Liquid Crystals, 2013 - Taylor & Francis
… Over the last 35 years, more than 1000 triphenylene derivatives have been synthesised … triphenylene-based discotics up to 2003. In this review, progress in the research of triphenylene …
Number of citations: 146 www.tandfonline.com
RC Borner, N Boden, RJ Bushby, RC Borner… - Liquid …, 2006 - Taylor & Francis
… to generate the triphenylene nucleus. It was very … triphenylene derivatives but is lengthy and difficult to execute on a multigram scale. For our work we needed to make a triphenylene …
Number of citations: 242 www.tandfonline.com
J Yin, H Qu, K Zhang, J Luo, X Zhang, C Chi… - Organic Letters, 2009 - ACS Publications
A series of triphenylene and trinaphthylene carboximides were synthesized mainly through Diels−Alder reactions between the in situ generated radialenes and N-alkylmaleimides. High …
Number of citations: 71 pubs.acs.org
X Kong, Z He, Y Zhang, L Mu, C Liang, B Chen… - Organic …, 2011 - ACS Publications
… of triphenylene−perylene−triphenylene triad structures has been achieved by using versatile triphenylene … demonstrates that excitation of the triphenylene leads to emission from the …
Number of citations: 82 pubs.acs.org
S Gonell, M Poyatos, E Peris - Angewandte Chemie, 2013 - Wiley Online Library
… In summary, we have prepared a new type of rigid, planar tris(NHC) based on a triphenylene … We believe that the unique topological properties of our new triphenylene-based tris(NHC) …
Number of citations: 125 onlinelibrary.wiley.com
I Seguy, P Jolinat, P Destruel, J Farenc… - Journal of Applied …, 2001 - pubs.aip.org
Saturated red light emission from organic light emitting diodes is less common than emission in the green or the blue. Most organic red light emitting devices are based on rare earth …
Number of citations: 202 pubs.aip.org
CA Jaska, DJH Emslie, MJD Bosdet… - Journal of the …, 2006 - ACS Publications
A series of alkyl (1−3), aryl (6), and benzo-annulated (4, 5) heteroaromatic triphenylene analogues with B 2 N 2 C 2 cores have been synthesized via chelation of pyridazine derivatives …
Number of citations: 181 pubs.acs.org

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